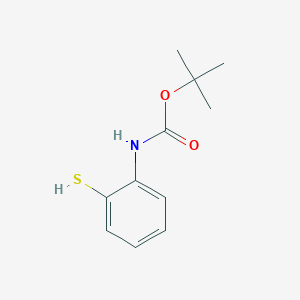
N-BOC-2-Mercaptoaniline
Vue d'ensemble
Description
N-BOC-2-Mercaptoaniline is a chemical compound with the IUPAC name tert-butyl (2-mercaptophenyl)carbamate . It has a molecular weight of 225.31 . The compound is used in various chemical reactions, particularly as a protecting group for amines .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, including N-BOC-2-Mercaptoaniline, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI code for N-BOC-2-Mercaptoaniline is1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13) . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
N-BOC-2-Mercaptoaniline is involved in various chemical reactions. For instance, it is used in the N-Boc deprotection process, a common reaction in pharmaceutical research and development . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
N-BOC-2-Mercaptoaniline has a molecular weight of 225.31 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of amine protection .
Summary of the Application
The N-Boc protection is a widely useful functionality for the protection of amine groups among various protecting groups . It is important due to the presence of the amine group in various biologically active compounds .
Methods of Application
The N-Boc protection is achieved under ultrasound irradiation and catalyst-free conditions . The reaction occurs at room temperature and results in excellent isolated yield . Another method involves the use of Amberlyst-15 as a catalyst in ethanol .
Results or Outcomes
The N-Boc protection was achieved in excellent isolated yield in a short reaction time . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-sulfanylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRPKHOYQLUMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-2-Mercaptoaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



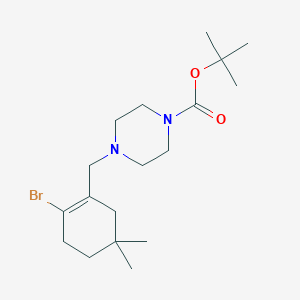
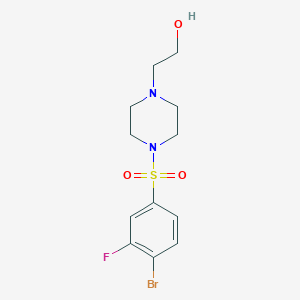
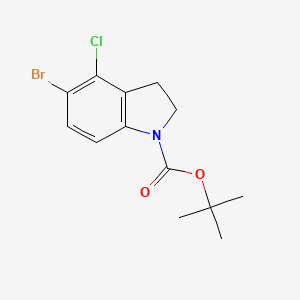
![3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1445296.png)
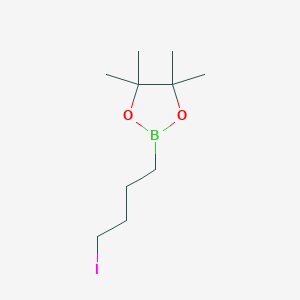
![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)
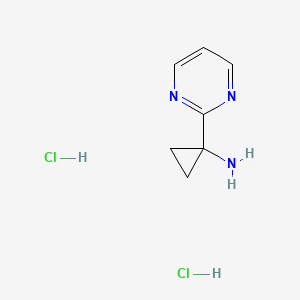
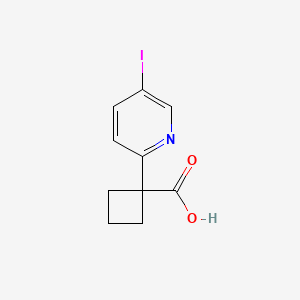
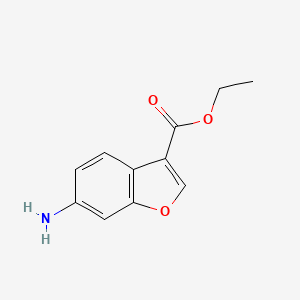
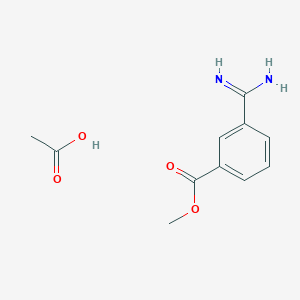
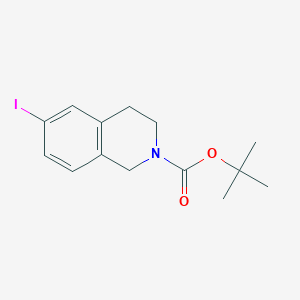
![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)